(2R)-2-hydroxy-2-(pyridin-3-yl)acetic acid
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Overview
Description
(2R)-2-hydroxy-2-(pyridin-3-yl)acetic acid is an organic compound that features a hydroxyl group and a pyridine ring
Mechanism of Action
Target of Action
Similar compounds such as imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives have been shown to interact with γ-aminobutyric acid (gaba) receptors .
Mode of Action
Similar compounds like zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, exert their effects by binding to gaba receptors, thereby enhancing the inhibitory effects of gaba in the nervous system .
Biochemical Pathways
Compounds that interact with gaba receptors generally influence the gabaergic neurotransmission pathway, which plays a crucial role in inhibitory signaling in the central nervous system .
Result of Action
Compounds that enhance gabaergic neurotransmission typically result in decreased neuronal excitability, which can lead to effects such as sedation, anxiolysis, muscle relaxation, and anticonvulsant activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-hydroxy-2-(pyridin-3-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with a suitable nucleophile under controlled conditions. The reaction typically requires a base to facilitate the nucleophilic addition to the aldehyde group, followed by oxidation to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-hydroxy-2-(pyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution on the pyridine ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction results in the formation of an alcohol.
Scientific Research Applications
(2R)-2-hydroxy-2-(pyridin-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-2-(pyridin-2-yl)acetic acid
- 2-hydroxy-2-(pyridin-4-yl)acetic acid
- 2-hydroxy-2-(pyridin-3-yl)propanoic acid
Uniqueness
(2R)-2-hydroxy-2-(pyridin-3-yl)acetic acid is unique due to its specific stereochemistry and the position of the hydroxyl group on the pyridine ring. This configuration can result in distinct biological activities and chemical reactivity compared to its isomers and analogs.
Properties
CAS No. |
459140-41-1 |
---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.1 |
Purity |
95 |
Origin of Product |
United States |
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